molecular formula C23H15NO5 B14917979 2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B14917979
M. Wt: 385.4 g/mol
InChI Key: QAAFNGMDLBSGPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate include other phthalimides and imide derivatives of phthalic anhydrides. Some examples are:

Properties

Molecular Formula

C23H15NO5

Molecular Weight

385.4 g/mol

IUPAC Name

phenacyl 3-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C23H15NO5/c25-20(15-7-2-1-3-8-15)14-29-23(28)16-9-6-10-17(13-16)24-21(26)18-11-4-5-12-19(18)22(24)27/h1-13H,14H2

InChI Key

QAAFNGMDLBSGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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